molecular formula C8H14ClF2NO B2567118 (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride CAS No. 2418708-74-2

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride

Cat. No.: B2567118
CAS No.: 2418708-74-2
M. Wt: 213.65
InChI Key: JUBRLAQCOXZWIL-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl. It is known for its unique spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, and the presence of difluoromethyl and methanamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-6-oxaspiro[34]octan-7-yl)methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the methanamine group and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process is designed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure contributes to the compound’s stability and unique reactivity, which can influence its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride is unique due to its combination of a spirocyclic core, difluoromethyl group, and methanamine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)3-7(4-8)1-6(2-11)12-5-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBRLAQCOXZWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CC(C2)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418708-74-2
Record name 1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride
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